molecular formula C₂₉H₄₄D₄O B1155747 Δ7-Avenasterol-d4

Δ7-Avenasterol-d4

Cat. No.: B1155747
M. Wt: 416.72
Attention: For research use only. Not for human or veterinary use.
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Description

Δ7-Avenasterol-d4 is a deuterium-labeled isotopologue of Δ7-Avenasterol, a stigmastane-type phytosterol found in plants such as oats . This compound serves as a critical internal standard in mass spectrometry-based lipidomics research, enabling precise quantification of sterols and related metabolites in complex biological samples during investigations into lipid metabolism and remodeling . As an analog of stigmasterol, Δ7-Avenasterol is investigated for its role as a metabolic precursor in the synthesis of other steroidal compounds, such as progesterone . The deuterated form, this compound, allows researchers to track and quantify these metabolic pathways with high accuracy. Furthermore, studies on the parent compound, Δ7-Avenasterol, have highlighted its antioxidant properties, specifically its ability to reduce temperature-induced oxidation in lipids, making it a molecule of interest in studies of plant and food science stability . Research using this labeled compound provides valuable insights into sterol function in plant stress adaptation and membrane lipid dynamics .

Properties

Molecular Formula

C₂₉H₄₄D₄O

Molecular Weight

416.72

Synonyms

(3β,5α,24Z)-Stigmasta-7,24(28)-dien-3-ol-d4;  (24Z)-24-Ethyl-5α-cholesta-7,24(28)-dien-3β-ol-d4;  (24Z)-5α-Stigmasta-7,24(28)-dien-3β-ol-d4;  (Z)-5α-Stigmasta-7,24(28)-dien-3β-ol-d4;  24Z-Ethylidenelathosterol-d4;  3β-Hydroxy-5α-stigmasta-7,24(28)Z-diene-

Origin of Product

United States

Advanced Methodologies Utilizing Δ7 Avenasterol D4

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. nist.gov Recognized as a primary ratio method, IDMS is directly traceable to the International System of Units (SI), ensuring the highest level of metrological certainty. nist.govarxiv.org The core principle of IDMS involves introducing a known quantity of an isotopically labeled version of the analyte, such as Δ7-Avenasterol-d4, into the sample at the earliest stage of analysis. This "isotope spike" serves as an ideal internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical effects throughout the entire analytical procedure, including extraction, derivatization, and ionization. nist.gov By measuring the ratio of the natural isotope to the labeled isotope in the final mass spectrometric analysis, any analyte losses during sample preparation are nullified, leading to exceptionally precise and accurate quantification. nist.govnih.gov The use of a stable, non-radioactive isotope like deuterium (B1214612) in this compound makes it a safe and effective tool for these advanced analytical applications.

Application of this compound as an Internal Standard in Complex Matrices

The quantification of phytosterols (B1254722) in complex biological and food matrices, such as human serum, edible oils, and plant tissues, presents significant analytical challenges due to the presence of interfering compounds. nih.govnih.gov this compound is an exemplary internal standard for overcoming these challenges. When added to a sample, it mimics the behavior of the native Δ7-avenasterol and other structurally similar phytosterols through multi-step extraction and purification processes. nih.govncasi.org

For instance, in the analysis of edible oils, where phytosterols are abundant, a deuterated standard ensures accurate measurement despite the complex lipid background. nih.gov Similarly, when measuring trace levels of phytosterols and their metabolites in human serum, the use of an isotopically labeled standard is crucial for correcting matrix effects and achieving the necessary sensitivity and precision. nih.gov The chemical similarity between the deuterated standard and the analyte ensures they co-elute in chromatographic systems and exhibit identical ionization and fragmentation behavior in the mass spectrometer, making this compound an indispensable tool for reliable phytosterol profiling in diverse and complex samples.

Method Development and Validation for High-Accuracy Phytosterol Profiling

Developing and validating analytical methods for high-accuracy phytosterol profiling is a rigorous process designed to ensure that the results are reliable, reproducible, and fit for purpose. The use of this compound is central to achieving the high standards required. Validation involves assessing several key parameters, including specificity, linearity, precision, accuracy (recovery), and the limits of detection (LOD) and quantification (LOQ). nih.govnih.govmdpi.com

Specificity is established by demonstrating that the analytical signal corresponds only to the analyte of interest, a task greatly aided by the unique mass-to-charge ratio (m/z) of the deuterated standard in mass spectrometry. austinpublishinggroup.com Linearity is assessed by creating a calibration curve using known concentrations of the analyte against the constant concentration of the internal standard, with correlation coefficients (R²) greater than 0.99 being the typical target. mdpi.com Precision, measured as the relative standard deviation (%RSD) or coefficient of variation (CV), is determined through repeated measurements (intra- and inter-assay), with values typically needing to be below 15%. nih.govnih.gov Accuracy is evaluated through recovery experiments, where samples are spiked with a known amount of the analyte, and the measured concentration is compared to the expected value; recoveries are generally expected to be within a range of 85-115%. nih.govnih.gov The use of this compound helps meet these stringent validation criteria by compensating for procedural variations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the detailed analysis of phytosterol composition. austinpublishinggroup.comaocs.org Due to the low volatility of phytosterols, a derivatization step is typically required to convert them into more volatile forms, most commonly trimethylsilyl (B98337) (TMS) ethers. ncasi.orgnih.govmdpi.com In this workflow, this compound is added to the sample prior to saponification and extraction. It undergoes the same derivatization reaction as the endogenous phytosterols.

During GC separation, the TMS-derivatized phytosterols are separated based on their boiling points and interaction with the capillary column. aocs.org However, co-elution of structurally similar isomers, such as β-sitosterol and Δ5-avenasterol, can occur. austinpublishinggroup.comaocs.org The mass spectrometer resolves this issue by providing selectivity. By operating in Selected Ion Monitoring (SIM) mode, the instrument is set to detect specific, characteristic ions for each compound, including the unique molecular and fragment ions of the deuterated internal standard. nih.govusask.ca This allows for accurate quantification even when chromatographic peaks overlap. The ratio of the native analyte's ion intensity to that of the this compound ion intensity is used for precise calculation of the concentration.

Table 1: Typical GC-MS Parameters for Phytosterol Analysis

ParameterTypical SettingReference
Column 5% diphenyl - 95% dimethylpolysiloxane (e.g., DB-5) aocs.org
Injector Temp. 250°C - 300°C aocs.org
Oven Program Initial temp 150-250°C, ramp to 300-320°C austinpublishinggroup.comaocs.org
Derivatization Silylation (e.g., with BSTFA or MSTFA) ncasi.orgmdpi.com
Ionization Mode Electron Ionization (EI) aocs.org
MS Detection Selected Ion Monitoring (SIM) or Full Scan nih.govusask.ca

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred alternative to GC-MS for phytosterol analysis, primarily because it often eliminates the need for chemical derivatization. nih.govusask.canih.gov This simplifies sample preparation and reduces analysis time. In these methods, this compound serves as the ideal internal standard for quantification.

Atmospheric Pressure Chemical Ionization (APCI) is frequently the ionization source of choice for phytosterols, as it consistently produces a protonated molecule that has lost a water molecule, [M+H-H₂O]⁺. nih.govusask.ca The high selectivity required for complex matrices is achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. mdpi.com In an MRM experiment, a specific precursor ion for the analyte (e.g., the [M+H-H₂O]⁺ ion of Δ7-avenasterol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A unique precursor-to-product ion transition is also established for this compound. This high degree of specificity allows for accurate quantification even with short chromatographic run times and incomplete separation of isomers. nih.gov

Table 2: LC-MS/MS Method Characteristics for Phytosterol Quantification

FeatureDescriptionReference
Advantage No derivatization required, shorter run times nih.govnih.gov
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) nih.govusask.ca
Primary Ion [M+H-H₂O]⁺ nih.gov
MS/MS Mode Multiple Reaction Monitoring (MRM) for high selectivity mdpi.com
Internal Standard Isotopically labeled standard (e.g., this compound) researchgate.net
Run Time As short as 4 minutes nih.gov

The reliability of IDMS hinges on achieving isotopic equilibrium between the deuterated standard and the native analyte. This requires careful optimization of the sample preparation workflow. The first critical step is to add the this compound internal standard to the sample at the very beginning of the process, before any extraction or purification steps. nih.gov

For most samples, such as oils or tissues, phytosterols exist as free sterols and esterified forms. A saponification step, typically using potassium hydroxide (B78521) (KOH) in an alcoholic solution, is necessary to hydrolyze the esters and release the free sterols. nih.govnih.gov The deuterated standard, being chemically identical to the analyte, is assumed to be unaffected by this hydrolysis step. Following saponification, a liquid-liquid extraction (LLE), commonly with a non-polar solvent like n-hexane, is used to isolate the unsaponifiable matter containing the phytosterols. nih.govnih.gov The key is to ensure that the extraction efficiency is the same for both the native analyte and the deuterated standard, a condition that is met due to their identical chemical properties. Any losses during this multi-step process will affect both the analyte and the standard equally, leaving their ratio unchanged and thus ensuring the accuracy of the final quantitative result.

Stable Isotope Tracing for Metabolic Flux Analysis in Plants

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system at a specific point in time. nih.govnih.gov In plant biology, MFA provides critical insights into complex metabolic networks, such as the biosynthesis of secondary metabolites like phytosterols. Stable isotope tracing is a cornerstone of MFA. nih.gov

While large-scale MFA studies often use precursors labeled with ¹³C to trace carbon flow through central metabolism, deuterated standards like this compound can play a vital role in more targeted studies of sterol metabolism. By introducing this compound into a plant system (e.g., cell culture or whole plant), researchers can trace its uptake, transport, and conversion into other metabolic products. This allows for the investigation of specific enzymatic steps, the identification of downstream metabolites, and the determination of turnover rates for the Δ7-avenasterol pool. Analyzing the isotopic enrichment in related sterol species over time can help elucidate the interconnectedness and flux through different branches of the sterol biosynthetic pathway, providing a more dynamic picture than what can be obtained from static concentration measurements alone.

Investigating Δ7-Avenasterol Biosynthesis and Turnover Rates

Stable isotope labeling is a state-of-the-art technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules like phytosterols. mdpi.com The use of deuterated compounds such as this compound is central to pulse-chase experiments designed to track the lifecycle of sterols within an organism. In such studies, an organism or cell culture is "pulsed" with a labeled precursor and then "chased" with an unlabeled form of the same compound. By analyzing samples at various time points using mass spectrometry, researchers can monitor the incorporation of the deuterium-labeled precursor into Δ7-Avenasterol and its subsequent decline, providing a direct measure of its synthesis and turnover rates.

This methodology allows for the dynamic investigation of metabolic processes, which is not possible with simple quantification of unlabeled compounds. mdpi.comnih.gov For example, by introducing this compound into a plant system, scientists can quantify the rate at which it is synthesized and degraded under specific conditions. This information is crucial for understanding how plants regulate the levels of key sterols, which are integral components of cell membranes and precursors to hormones like brassinosteroids. researchgate.netnih.gov

The analysis relies on mass spectrometry to distinguish between the native (unlabeled) Δ7-Avenasterol and the heavier this compound. researchgate.net The mass difference created by the deuterium atoms allows for their separate detection and quantification, enabling the calculation of metabolic flux. researchgate.netlipidmaps.org

Table 1: Example Experimental Design for Biosynthesis & Turnover Study

Step Procedure Rationale Analytical Technique
Pulse Introduce a known quantity of a deuterated precursor (e.g., deuterated squalene) into the biological system (e.g., plant cell culture). To provide the labeled building block for Δ7-Avenasterol synthesis. -
Chase After a set incubation period, replace the medium with one containing the unlabeled precursor. To stop the incorporation of the label and allow for the tracking of the existing labeled pool. -
Sampling Collect samples at various time intervals throughout the pulse and chase phases. To create a time-course of metabolic activity. -
Extraction Extract the total sterol fraction from the collected samples. To isolate the compounds of interest for analysis. Liquid-Liquid or Solid-Phase Extraction

| Analysis | Quantify the ratio of labeled to unlabeled Δ7-Avenasterol. | To determine the rate of synthesis (incorporation of label) and turnover (decline of label). | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |

Elucidating Interconversion Pathways of Δ7-Sterols and Other Phytosterols

Phytosterol metabolism involves a complex network of interconnected biosynthetic pathways. nih.govfrontiersin.org Δ7-Sterols can be converted into other sterol types through a series of enzymatic reactions, and stable isotope tracers like this compound are invaluable for mapping these transformations. nih.gov When this compound is introduced into a system, the deuterium label acts as a tracer that can be followed through various metabolic steps.

For instance, researchers can track the conversion of this compound into other phytosterols or steryl esters. If the deuterium label appears in a different sterol molecule, it provides direct evidence of an interconversion pathway. nih.gov This approach has been used effectively in various organisms to show that free sterol and steryl ester pools are often freely interconvertible, with the esters serving as a storage form. nih.gov

The enzymes responsible for these conversions, such as desaturases and reductases, often have specific subcellular localizations (e.g., endoplasmic reticulum). nih.gov Tracer studies using compounds like this compound can help confirm the activity of these enzymes in vivo and identify previously unknown metabolic links. Mass spectrometry is the key analytical technique, capable of identifying the deuterated metabolites and confirming the retention of the deuterium atoms in the product molecules. researchgate.netnih.gov

Studying Environmental and Developmental Influences on Sterol Metabolism

The composition and concentration of phytosterols in plants are not static; they change in response to developmental cues and environmental stress. researchgate.netnih.govfrontiersin.org For example, sterol profiles can vary significantly during different stages of seed development or leaf aging. researchgate.netnih.gov Similarly, environmental factors like temperature, drought, or exposure to pollutants can alter metabolic pathways. nih.govnih.gov

This compound can be employed as a metabolic tracer to investigate how these influences affect specific enzymatic steps. By comparing the metabolism of the deuterated tracer in control versus stressed organisms, scientists can pinpoint which pathways are up- or down-regulated. For example, a study could assess whether drought stress accelerates the conversion of Δ7-Avenasterol to other compounds by tracking the fate of this compound under hydrated and dehydrated conditions. These studies provide crucial insights into the mechanisms of plant adaptation and the role of specific sterols in stress responses. nih.gov

Use in Reference Material Development and Quality Control

In analytical chemistry, particularly in quantitative mass spectrometry, accuracy and precision are paramount. Isotope dilution mass spectrometry (IDMS) is considered a gold-standard quantification technique, and it relies on the use of stable isotope-labeled internal standards. mdpi.com this compound is an ideal internal standard for the quantification of native Δ7-Avenasterol. lipidmaps.org

An internal standard is a compound added in a known, constant amount to every sample, calibrator, and quality control material before processing. researchgate.netmsacl.org Because the deuterated standard is chemically almost identical to the unlabeled analyte, it experiences similar losses during sample extraction, cleanup, and derivatization, and it also shows similar ionization behavior in the mass spectrometer. restek.com

By measuring the ratio of the analytical signal from the native analyte to that of the known amount of the internal standard, any variability introduced during the analytical process can be corrected for. researchgate.net This significantly improves the accuracy and reliability of the quantification.

Table 2: Role of this compound in Quantitative Analysis

Feature Description Benefit in Quality Control
Chemical Similarity This compound has the same core structure and chemical properties as native Δ7-Avenasterol. It behaves identically during sample preparation (extraction, derivatization), ensuring that it accurately reflects the recovery of the analyte.
Mass Difference The four deuterium atoms give it a higher mass (+4 Da) than the native compound. It is easily distinguished from the native analyte by a mass spectrometer, allowing for simultaneous but separate detection. researchgate.net
Co-elution In chromatographic methods (GC or LC), it elutes at nearly the same time as the native analyte. This confirms peak identity and corrects for any instrument variability or matrix effects that occur at that specific retention time.

| Quantification | A response factor is calculated from the ratio of the analyte signal to the internal standard signal. | This relative response is used to calculate the precise concentration of the analyte, correcting for sample loss and instrument drift, thus ensuring high-quality, reproducible data. lipidmaps.org |

The use of this compound is therefore essential for developing certified reference materials and for routine quality control in laboratories that measure phytosterols in food, clinical, or environmental samples. It helps ensure that analytical methods are linear, accurate, and reproducible over time. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
Δ7-Avenasterol
This compound
Brassinosteroids
Squalene
Δ7-Sterols

Research on Δ7 Avenasterol Biosynthesis and Regulation in Plants

Enzymatic Steps and Genetic Regulation of Δ7-Avenasterol Synthesis

The formation of Δ7-avenasterol follows the conserved isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. In photosynthetic organisms, this reaction is catalyzed by cycloartenol (B190886) synthase, producing cycloartenol, which serves as the primary precursor for phytosterol synthesis. evitachem.com A series of subsequent modifications, including demethylations, isomerizations, and alkylations, leads to the diverse array of sterols found in plants.

The synthesis of Δ7-avenasterol from cycloartenol is orchestrated by a specific sequence of enzymatic reactions. After the initial modifications of cycloartenol, the pathway reaches a critical intermediate, 24-ethylidenelophenol. The conversion of this compound to Δ7-avenasterol is a key step, primarily catalyzed by sterol-4α-methyl oxidase 2 (SMO2). biorxiv.org

Key enzymes in the pathway leading to and including the formation of Δ7-avenasterol are:

Sterol Methyltransferases (SMTs): These enzymes are responsible for the C-24 alkylation on the sterol side chain. Specifically, SMT1 and SMT2 catalyze the two methylation steps that add an ethyl group, leading to the formation of 24-ethylidene derivatives. evitachem.com While SMT1 performs the initial C-24 methylation, SMT2/CVP1 is thought to also possess this capability to a lesser degree. biorxiv.org

Sterol-4α-methyl Oxidases (SMOs): These enzymes are crucial for the demethylation at the C-4 position. SMO2 enzymes catalyze the double demethylation of 24-ethylidenelophenol to produce Δ7-avenasterol. biorxiv.orgnih.gov Studies on Arabidopsis mutants have shown that alterations in SMO2 activity lead to a significant shift in sterol composition, highlighting their essential role. nih.gov For instance, smo2 mutants accumulate the substrate 24-ethylidene lophenol. nih.gov

The subcellular localization of these enzymes is critical for pathway function. Many enzymes in the sterol pathway, including those involved in the later steps, are located in the endoplasmic reticulum (ER). nih.govnih.gov However, some have been found in other compartments; for example, Δ7-sterol-C5-desaturase has been detected in lipid particles, suggesting a complex spatial organization of sterol biosynthesis within the cell. nih.govnih.gov

Table 1: Key Enzymes in Δ7-Avenasterol Biosynthesis

Enzyme ClassSpecific Enzyme Example(s)Substrate ExampleProductFunction in Pathway
Sterol Methyltransferases SMT1, SMT2/CVP1Sterol precursors24-ethylidene derivativesCatalyze C-24 alkylation on the sterol side chain. evitachem.combiorxiv.org
Sterol Methyl Oxidases SMO224-ethylidenelophenolΔ7-AvenasterolCatalyzes the C-4 demethylation to form Δ7-avenasterol. biorxiv.orgnih.gov

The phytosterol biosynthetic pathway is not linear but branches to produce different classes of sterols, primarily Δ5-sterols (like sitosterol (B1666911), stigmasterol, and campesterol) and Δ7-sterols. Δ7-Avenasterol is a key intermediate at one of these branch points. biorxiv.org From Δ7-avenasterol, the pathway can proceed towards the synthesis of major Δ5-sterols.

This branching is controlled by the subsequent enzymatic steps:

Δ7-sterol-C5-desaturase (DWF7/STE1): This enzyme introduces a double bond at the C-5 position, converting Δ7-avenasterol into 5-dehydroavenasterol. biorxiv.org This is a critical step diverting the metabolic flow from Δ7-sterols towards the synthesis of Δ5-sterols.

Δ7-reductase (DWF5): This enzyme subsequently reduces the C-7 double bond of 5-dehydroavenasterol, leading to the formation of isofucosterol. biorxiv.org

Δ24-sterol-Δ24-reductase (DIMINUTO/DWF1): This enzyme is also involved in the pathway, acting on intermediates to produce major end-product sterols like sitosterol. biorxiv.orgnih.gov

Mutants in the genes encoding these enzymes, such as dwf7/ste1, dwf5, and dim/dwf1, exhibit not only defects in brassinosteroid hormone synthesis (for which campesterol (B1663852) is a precursor) but also altered profiles of major sterols like β-sitosterol and stigmasterol. biorxiv.org This demonstrates that these enzymes are crucial control points that determine the final sterol composition of the plant cell. biorxiv.orgnih.gov

Metabolic Crosstalk and Regulatory Networks

The synthesis of Δ7-avenasterol is tightly integrated with other metabolic pathways and is regulated by a host of internal and external signals. This ensures that sterol composition is dynamically adjusted to meet the plant's needs under varying conditions.

Δ7-Avenasterol is a direct precursor in the biosynthesis of the major Δ5-sterols, sitosterol and stigmasterol. evitachem.combiorxiv.org The metabolic flow is governed by a mandatory sequence of reactions: Δ7 → Δ5,7 → Δ5. nih.gov The enzymes DWF7/STE1 and DWF5 are central to this conversion. The disruption of these enzymes leads to the accumulation of specific intermediates. For example, a mutation in dwarf7/ste1 leads to the accumulation of Δ7-sterols, while a mutation in dwarf5 results in the buildup of Δ5,7-sterols. nih.gov

The biosynthesis of phytosterols (B1254722), including Δ7-avenasterol, is influenced by various developmental and environmental signals, often mediated by phytohormones. nih.govmdpi.com Phytohormones such as brassinosteroids (BRs), for which sterols are precursors, are known to regulate plant growth and development. nih.gov While direct evidence for phytohormonal regulation of Δ7-avenasterol itself is specific, the pathways are interconnected. For instance, mutants in the sterol pathway, such as smo2, exhibit developmental phenotypes like dwarfism, which are characteristic of hormone-deficient mutants. nih.gov However, unlike some BR-deficient mutants, these phenotypes cannot always be rescued by the external application of BRs, suggesting that phytosterols have functions independent of their role as hormone precursors. biorxiv.orgnih.gov

Environmental stresses also modulate metabolic pathways. mdpi.comnih.gov Changes in light, temperature, and nutrient availability can trigger signaling cascades that alter gene expression for metabolic enzymes. nih.gov For example, the expression of genes involved in sterol biosynthesis can be affected by abiotic stress, leading to adjustments in membrane composition to maintain cellular function under adverse conditions. mdpi.comnih.gov The antioxidant properties of Δ7-avenasterol suggest that its accumulation might be part of the plant's response to oxidative stress. bertin-bioreagent.comcaymanchem.com

Δ7-Avenasterol Accumulation in Specific Plant Tissues and Developmental Stages

Δ7-Avenasterol is found in various plant tissues and its concentration can vary depending on the plant species, tissue type, and developmental stage. It is a known component of the oils and lipids from numerous plants, indicating its accumulation in seeds and grains. bertin-bioreagent.comcaymanchem.com

Notable sources include:

Cereal grains such as oats, wheat, and rye. bertin-bioreagent.comcaymanchem.com

Oils extracted from soybean, olive, and safflower. bertin-bioreagent.comcaymanchem.com

Other plant sources like amaranth (B1665344) and various legumes. evitachem.com

The accumulation of Δ7-avenasterol in seeds is significant, as these storage organs require large amounts of lipids and other metabolites to support germination and early seedling growth. nih.gov The sterol composition of membranes and lipid bodies is critical during these developmental transitions. Phytohormones like abscisic acid and cytokinins, which regulate seed maturation, dormancy, and germination, play a role in coordinating the metabolic activity, including sterol biosynthesis, required for these processes. mdpi.com For example, cytokinins can influence the development of the endosperm, which could affect the accumulation of sterols in the grain. mdpi.com

Table 2: Plant Sources of Δ7-Avenasterol

Plant CategorySpecific Example(s)
Cereals Oats, Wheat, Rye bertin-bioreagent.comcaymanchem.com
Oilseeds Soybean, Olive, Safflower bertin-bioreagent.comcaymanchem.com
Other Plants Amaranth, Legumes evitachem.com

Biological and Physiological Research of Δ7 Avenasterol in Plants Studies Facilitated by D4 Analogues

Contributions to Plant Membrane Dynamics and Signaling

The use of deuterium-labeled sterols has been fundamental in studying the behavior of these molecules within the lipid bilayer. acs.orgnih.gov By replacing hydrogen with deuterium (B1214612), researchers can use techniques like solid-state deuterium NMR (²H-NMR) to precisely measure the orientation, mobility, and ordering effect of sterols on neighboring phospholipid chains, providing a detailed picture of membrane dynamics. acs.orgnih.gov

Phytosterols (B1254722) are essential components of all eukaryotic membranes, where they modulate the fluidity and permeability of phospholipid bilayers. nih.govresearchgate.net They insert themselves between phospholipid molecules, influencing their packing and movement. Studies on various phytosterols show they maintain membrane integrity across a range of temperatures, a critical function for sessile organisms like plants. nih.gov Specifically, at high temperatures, sterols decrease membrane fluidity, preventing excessive permeability, while at low temperatures, they prevent the membrane from becoming a rigid gel by disrupting the tight packing of fatty acid chains. nih.gov

The investigation of mutants that accumulate Δ7-sterols, such as the ste1-1 mutant in Arabidopsis thaliana, reveals the importance of the final sterol profile for proper membrane function. nih.gov While these mutants can often survive, the altered sterol composition can impact membrane properties. The use of Δ7-Avenasterol-d4 in model membrane systems allows for direct measurement of its specific impact on the ordering of phospholipid acyl chains. This helps quantify how effectively it, compared to end-product sterols like sitosterol (B1666911) or stigmasterol, can regulate membrane fluidity and permeability, which is crucial for nutrient transport and cellular communication. nih.govresearchgate.net

Plant plasma membranes are not homogenous; they contain organized microdomains, often called lipid rafts, which are enriched in sterols and sphingolipids. mdpi.comnih.gov These rafts serve as platforms for organizing proteins involved in signal transduction, allowing for efficient cellular responses to external stimuli. mdpi.comyoutube.comucsd.edu The specific structure of sterols is critical for the formation and stability of these domains. nih.govmdpi.com

Research using advanced imaging and computational modeling supports the crucial role of phytosterols in the lateral structuring of the plasma membrane and the formation of these lipid-ordered phases. mdpi.comresearchgate.netnih.gov Studies on mutants with altered sterol profiles have shown that a correct sterol composition is necessary for the proper functioning of membrane-bound proteins, such as auxin transporters, which are vital for plant development. nih.gov Tracer studies employing this compound would enable researchers to track its incorporation into and residence time within specific membrane domains. This helps clarify its role in the assembly and stability of lipid rafts and its subsequent influence on the compartmentalization of signaling pathways that govern plant growth and stress responses.

Involvement in Plant Growth and Development

Sterols are not only structural components of membranes but also precursors to essential signaling molecules that regulate nearly all aspects of the plant life cycle. nih.govlongdom.org The characterization of mutants with defects in sterol biosynthesis has been a powerful tool in uncovering these roles. nih.govnih.gov

Brassinosteroids (BRs) are a class of steroid hormones that are indispensable for normal plant growth, regulating processes such as cell elongation, division, and differentiation. nih.govmdpi.com The biosynthesis of BRs originates from phytosterols, with campesterol (B1663852) being a key precursor in Arabidopsis. nih.govfrontiersin.org The metabolic pathway leading to campesterol and other major Δ5-sterols proceeds through Δ7-sterol intermediates, including Δ7-campesterol and Δ7-sitosterol, which are formed from precursors like Δ7-avenasterol. nih.govnih.gov

Mutants such as dwf7/ste1, which are deficient in the enzyme that converts Δ7-sterols to Δ5,7-sterols, accumulate high levels of Δ7-sterols and exhibit a dwarf phenotype characteristic of BR deficiency. nih.govnih.gov This demonstrates that the conversion of Δ7-sterols is a critical step in producing sufficient BRs for normal development. The application of this compound in feeding experiments with plant tissues or cell cultures allows for precise metabolic flux analysis. By tracking the labeled deuterium atoms, scientists can confirm the biosynthetic route, determine the rate of conversion, and identify the specific BRs derived from this precursor pool, solidifying its position within the complex network of steroid metabolism.

Table 1: Key Enzymes in the Later Stages of Phytosterol Biosynthesis This table outlines the enzymes involved in the conversion of Δ7-sterols to the major Δ5-sterols, a critical pathway for both membrane composition and brassinosteroid synthesis.

EnzymeGene (in Arabidopsis)FunctionMutant Phenotype
Δ7-sterol-C5-desaturaseDWARF7/STE1Introduces a double bond at the C-5 position of Δ7-sterols.Accumulation of Δ7-sterols, dwarfism, reduced fertility. nih.govnih.gov
Δ5,7-sterol-Δ7-reductaseDWARF5Reduces the C-7 double bond of Δ5,7-sterols to form Δ5-sterols.Accumulation of Δ5,7-sterols, severe dwarfism. researchgate.net
Δ24-sterol-Δ24-reductaseDIMINUTO/DWARF1Reduces the side-chain double bond of sterol intermediates.Altered sterol profile, dwarfism, defects in cell elongation. nih.gov

This table is based on data from studies on Arabidopsis thaliana.

By using d4-labeled analogues, researchers can investigate how Δ7-Avenasterol is distributed and esterified within different tissues and subcellular compartments, such as lipid droplets. nih.gov This provides insight into how the cell manages and sequesters sterol intermediates and how this homeostasis is linked to the regulation of complex developmental programs.

Research on Stress Responses and Adaptation Mechanisms

Plants, being immobile, must constantly adapt their physiology to cope with environmental challenges, including temperature fluctuations, drought, and salinity. researchgate.netnih.gov The plasma membrane is a primary site where these stresses are perceived, and its ability to maintain integrity and function is a key determinant of plant survival. nih.gov Phytosterols play a vital role in this adaptation by modulating membrane properties. nih.govresearchgate.net

Research has shown that plants can modify their sterol composition in response to abiotic stress. researchgate.netmdpi.com For example, changes in the ratios of different sterols can help membranes adapt to heat or cold shocks. nih.gov The accumulation of sterol intermediates like Δ7-Avenasterol, as seen in certain mutants, could potentially alter a plant's ability to respond to these stresses. nih.gov The use of this compound in stress-related studies would allow scientists to trace its metabolism and localization under specific stress conditions. This could reveal whether it is actively metabolized into other compounds as part of a stress response or if its accumulation in membranes directly contributes to (or detracts from) the plant's adaptation mechanisms, such as regulating membrane fluidity or stabilizing signaling complexes involved in stress response pathways. nih.govmdpi.com

Abiotic Stress Tolerance (e.g., Temperature, Drought)

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with abiotic stressors such as extreme temperatures and drought. nih.govnih.gov Phytosterols, including Δ7-Avenasterol, are integral to these adaptive responses, primarily by modulating the physical properties of cell membranes and participating in signaling pathways. nih.govresearchgate.net The use of this compound enables researchers to trace the metabolic fate of this specific sterol under stress conditions, providing insights into its contribution to stress tolerance.

Under normal conditions, Δ7-sterols are intermediates in the biosynthesis of the more abundant Δ5-sterols like sitosterol and stigmasterol. nih.gov However, under abiotic stress, the sterol profile of a plant can be significantly altered. nih.gov Studies on mutants such as Arabidopsis thalianaste1-1, which are deficient in the enzyme that converts Δ7-sterols to Δ5,7-sterols, lead to an accumulation of Δ7-sterols. These mutants provide a genetic model to understand the functional consequences of elevated Δ7-sterol levels. While direct studies on the drought tolerance of ste1-1 mutants are not extensively documented, research on other mutants with altered sterol profiles has demonstrated a clear link between sterol composition and drought resistance. For instance, some mutants with altered sterol metabolism have shown enhanced tolerance to drought and high salinity. nih.govemerginginvestigators.org

The stability of cellular membranes is critical for survival under temperature stress. Sterols play a key role in maintaining membrane fluidity and integrity across a range of temperatures. nih.gov It is hypothesized that the accumulation of specific sterols, such as Δ7-Avenasterol, could be an adaptive response to heat or cold stress. By incorporating this compound into plant systems, researchers can precisely quantify its turnover and localization in response to temperature shifts. This would help to clarify whether Δ7-Avenasterol is passively accumulated or actively involved in thermal adaptation.

Table 1: Hypothetical Changes in Δ7-Avenasterol Levels in Response to Abiotic Stress, Facilitated by d4 Analogue Tracing

Stress ConditionPlant SpeciesTissueFold Change in Δ7-AvenasterolPutative Role
Drought (14 days)Arabidopsis thalianaLeaf1.5 - 2.0Membrane stabilization
Heat (40°C, 48h)Zea maysRoot1.2 - 1.8Precursor for signaling molecules
Cold (4°C, 7 days)Solanum lycopersicumLeaf1.0 - 1.3Maintenance of membrane fluidity

Note: This table presents hypothetical data to illustrate the potential research findings that could be generated using this compound. The values are representative of typical changes observed for phytosterols under stress.

Biotic Interactions and Defense Mechanisms

Plants are constantly challenged by a myriad of pathogens, and phytosterols are at the forefront of the plant's defense arsenal. nih.gov They contribute to the structural integrity of the plasma membrane, which is the first barrier against invading pathogens. Furthermore, sterols are key components of membrane microdomains, or "lipid rafts," which are platforms for the assembly of signaling complexes involved in pathogen recognition and the activation of defense responses. nih.gov

The role of Δ7-sterols in plant-pathogen interactions is an area of active investigation. The accumulation of Δ7-sterols in the ste1-1 mutant of Arabidopsis provides a unique opportunity to study how this specific class of sterols influences disease resistance. Research has shown that alterations in sterol biosynthesis can have significant impacts on a plant's susceptibility to pathogens. For example, silencing key genes in the sterol biosynthetic pathway can compromise a plant's innate immunity to bacterial pathogens by affecting nutrient efflux into the apoplast. nih.gov

The use of this compound would allow for precise metabolic labeling studies to determine how pathogenic infection alters the synthesis, transport, and catabolism of this sterol. This could reveal whether pathogens manipulate the host's Δ7-sterol metabolism to their advantage or if the plant actively modulates its Δ7-sterol content as a defense strategy. For instance, tracing the flow of the d4 label could show if Δ7-Avenasterol is shuttled to the site of infection or converted into other defense-related compounds.

Table 2: Potential Impact of Δ7-Avenasterol Accumulation on Plant Defense Responses

PathogenHost PlantObserved Effect in High Δ7-Sterol MutantPotential Mechanism Facilitated by d4 Analogue Study
Pseudomonas syringaeArabidopsis thalianaAltered susceptibilityTracing this compound to identify its role in membrane reinforcement at the infection site.
Botrytis cinereaSolanum lycopersicumModified lesion developmentQuantifying the conversion of this compound into defense-related phytoalexins.
Erysiphe cichoracearumArabidopsis thalianaChanges in pathogen growthFollowing the localization of this compound to understand its role in the formation of papillae (cell wall appositions).

Note: This table is based on known roles of phytosterols in plant defense and illustrates the types of research questions that could be addressed using this compound.

Ecological and Agronomic Research Perspectives on Δ7 Avenasterol

Phytosterol Profiles as Indicators of Plant Origin or Authenticity

The unique composition of phytosterols (B1254722) in a plant serves as a chemical fingerprint, which is invaluable for verifying the authenticity and origin of plant-derived products. nih.gov The sterol profile, including the relative concentration of Δ7-Avenasterol, is a critical parameter for assessing the identity and purity of fats and oils. researchgate.net This is particularly significant in the high-value olive oil market, which is susceptible to adulteration with lower-grade or different vegetable oils. researchgate.net

Regulatory bodies like the International Olive Oil Council (IOOC) have established standards for the chemical composition of olive oils to protect against fraud. researchgate.net The sterol profile is a key component of these standards. nih.govresearchgate.net In the analysis of olive oil, Δ7-Avenasterol is one of several sterols whose concentration is used to discriminate between authentic and adulterated products. researchgate.net For instance, research on Empeltre clonal selection olive oils identified Δ7-Avenasterol, alongside compounds like total sterols, Δ5,24-stigmastadienol, and campesterol (B1663852), as one of the most discriminating variables for classification. nih.gov

Furthermore, the analysis of esterified sterols can provide more specific markers for adulteration. The esterified form of Δ7-Avenasterol is considered a particularly relevant diagnostic analyte for detecting the fraudulent addition of sunflower oil to olive oil. nih.gov This is because sunflower oil contains a higher concentration of these specific esters compared to olive oil. nih.gov While brassicasterol (B190698) is a known marker for adulteration with rapeseed oil, the profile of other minor sterols, including Δ7-Avenasterol, contributes to a more comprehensive and robust authentication process. nih.gov

| Δ5,24-Stigmastadienol | Used as a discriminating variable in authenticity analysis. | nih.gov |

Agronomic Practices and Environmental Factors Influencing Δ7-Avenasterol Content

The concentration of phytosterols, including Δ7-Avenasterol, in plants is not static; it is significantly influenced by a combination of agronomic practices and environmental conditions. mdpi.com Research has shown that these factors can alter plant metabolism, leading to variations in the accumulation of secondary metabolites like sterols. mdpi.com

Among the most influential environmental factors is the crop year, which encapsulates the specific climatic conditions of a growing season. nih.gov Studies on olive oils have demonstrated that the crop year can have a more significant statistical impact on the sterol profile than even the genetic clone or the ripeness of the fruit. nih.gov Inter-annual variations in weather patterns, such as temperature and rainfall, directly affect plant physiology and metabolism, thereby altering the final sterol composition. nih.gov For example, factors like temperature, sunlight, and water availability are known to influence the lipid composition in pistachio kernels. mdpi.com

Horticultural practices also play a role in modulating the final sterol content. researchgate.net While the genetic origin of the plant material establishes the baseline for the phytosterol profile, practices related to cultivation can cause significant variations. researchgate.net This includes soil nutrient levels, pH, and the application of fertilizers, which affect nutrient uptake and the secondary metabolism of the plant. mdpi.com However, in some studies, the impact of fruit ripeness on Δ7-sterols, such as Δ7-Avenasterol and Δ7-stigmastenol, was found to be not statistically significant, whereas the crop year remained the dominant factor. nih.gov

| Biological (Fruit Ripeness) | Can modulate sterol composition. | Found to be not significant for Δ7-Avenasterol in some olive oil studies. | nih.gov |

Research on Plant Breeding for Altered Phytosterol Composition

Modern plant breeding and biotechnology offer powerful tools for modifying the chemical composition of crops, including their phytosterol profiles. nih.gov While conventional breeding has limitations, genetic engineering allows for targeted changes to enhance specific traits, such as the production of valuable secondary metabolites like Δ7-Avenasterol. nih.govnih.gov The goal of such research is often to improve the nutritional value of food, enhance disease or pest resistance, or increase tolerance to environmental stresses like drought and heat. nih.gov

The biosynthesis of phytosterols is a complex process involving numerous enzymes. By targeting the genes that encode these enzymes, researchers can alter the sterol profile of a plant. nih.gov For example, techniques involving the overexpression or suppression of key genes in the sterol biosynthetic pathway can lead to the accumulation or reduction of specific compounds. The development of synthetic promoters and transcription factors allows for precise spatial and temporal control over foreign gene expression, enabling sophisticated modifications to metabolic pathways. nih.gov

While much of the research in enhancing plant composition has focused on major sterols like β-sitosterol or on developing edible vaccines and other therapeutics, the same principles apply to minor sterols. nih.govresearchgate.net By identifying the specific enzymes involved in the later steps of Δ7-Avenasterol synthesis, it is theoretically possible to design breeding or genetic modification programs to increase its concentration. Revolutions in genetic engineering, including the use of molecular markers and genome-wide association studies, can accelerate the development of new crop varieties with desired traits, including a specifically tailored phytosterol composition. nih.gov Such "climate-resilient" crops are being developed to better withstand the negative impacts of climate change, and this often involves modifying the plant's biochemical responses, which include phytosterol production. ucdavis.edu

Table 3: Chemical Compounds Mentioned

Compound Name
Δ7-Avenasterol
Δ5,24-Stigmastadienol
Δ7-Stigmastenol
Δ7-Campesterol
β-Sitosterol
Campesterol
Stigmasterol
Brassicasterol
Clerosterol
Sitostanol
Campestanol
Cholesterol
24-Methylene-cholesterol
Erythrodiol

Future Directions and Emerging Research Areas for Δ7 Avenasterol D4

Development of Novel Analytical Approaches for Δ7-Avenasterol-d4

The future of phytosterol analysis hinges on the development of more sensitive, specific, and robust analytical methods. This compound is central to this progress, primarily through its application in isotope dilution mass spectrometry (IDMS).

Future work will focus on:

Enhanced Sensitivity: Coupling advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound will enable the detection and quantification of minute levels of Δ7-Avenasterol in challenging biological matrices. This is crucial for studying subtle metabolic shifts or analyzing sterol content in small tissue samples.

Matrix Effect Mitigation: The co-eluting lipids and other molecules in complex samples (e.g., plant extracts, bio-oils, or clinical samples) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. As an internal standard, this compound experiences the same matrix effects as the endogenous analyte. By calculating the ratio of the analyte to the standard, these effects are normalized, ensuring data accuracy.

Standardization Across Laboratories: The use of well-characterized internal standards like this compound is fundamental for inter-laboratory validation and the creation of standardized reference methods for phytosterol analysis. This ensures that data from different studies can be reliably compared.

The integration of this compound into these novel methods provides a robust framework for achieving the high degree of accuracy and precision required for modern biological research.

High-Throughput Metabolomics and Isotope-Assisted Profiling

High-throughput metabolomics platforms are essential for analyzing large numbers of samples in phenotyping, environmental response studies, and clinical research. cabidigitallibrary.org The speed and scale of these analyses demand methods that are both rapid and quantitatively reliable.

This compound facilitates this by enabling:

Quantitative Screening: In large-scale plant breeding programs or microbial fermentation screens, thousands of samples may need to be analyzed to identify variants with desired phytosterol profiles. Incorporating this compound into the analytical workflow allows for the accurate quantification of Δ7-Avenasterol across these large sample sets, a task that is difficult to achieve with external calibration alone. nih.gov

Isotope-Assisted Profiling: This approach uses a suite of stable isotope-labeled internal standards, including this compound, to quantify an entire class of metabolites—in this case, phytosterols (B1254722). This "cocktail" of standards allows for a comprehensive and quantitative snapshot of the sterol profile in a single analytical run, dramatically increasing throughput without sacrificing data quality. nih.gov

Future platforms will likely integrate robotic sample preparation with advanced mass spectrometry, where the use of internal standards like this compound will be a default requirement for generating meaningful, quantitative data. nih.gov

Systems Biology Approaches Integrating Metabolomics, Transcriptomics, and Proteomics

Systems biology aims to understand the holistic function of a biological system by integrating multiple layers of "omics" data. nih.govnih.gov To build accurate models of metabolic networks, the data from each layer—genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—must be precise. metwarebio.commdpi.com

The role of this compound in this integrated approach is to anchor the metabolome data with quantitative accuracy:

Metabolite-Gene-Protein Network Construction: By accurately quantifying changes in Δ7-Avenasterol levels (using this compound), researchers can correlate these changes with the expression levels of genes encoding biosynthetic enzymes (from transcriptomics) and the abundance of those protein enzymes (from proteomics). nih.govsemanticscholar.org This multi-omics correlation can reveal key points of regulation in the sterol biosynthetic pathway.

Validating Functional Genomics: When a gene suspected to be involved in sterol metabolism is knocked out or overexpressed, systems biology approaches are used to observe the system-wide effects. nih.gov Precise measurement of the resulting changes in the Δ7-Avenasterol pool is critical for confirming gene function, and this compound provides the necessary quantitative tool for this validation.

This integrated analysis provides a much deeper understanding than any single omics technology alone, moving from simple component lists to functional, predictive models of cellular metabolism. researchgate.net

Expanding Tracer Studies to Unravel Complex Metabolic Networks

Metabolic flux analysis, which uses isotope tracers (typically ¹³C or ¹⁵N) to map the flow of atoms through metabolic pathways, is a powerful tool for understanding dynamic cellular processes. While deuterated standards like this compound are not typically used as flux tracers due to the potential for kinetic isotope effects, they are critical for the analysis of tracer study outcomes.

Future research will involve:

Quantifying Labeled and Unlabeled Pools: In a typical tracer experiment, an organism is fed a ¹³C-labeled precursor (e.g., ¹³C-glucose). The analytical challenge is to measure the rate at which the ¹³C label is incorporated into downstream metabolites like Δ7-Avenasterol and to determine the absolute size of the entire Δ7-Avenasterol pool. This compound serves as the ideal internal standard to quantify both the newly synthesized ¹³C-labeled Δ7-Avenasterol and the pre-existing unlabeled pool simultaneously.

Dynamic Metabolic Modeling: The data generated from these tracer studies are used to build dynamic models of metabolic flux. The accuracy of these models is directly dependent on the precise quantification of all relevant metabolite pools, a task for which this compound is perfectly suited.

By combining stable isotope tracing with precise quantification using deuterated standards, researchers can move beyond static snapshots to a dynamic understanding of how metabolic pathways respond to genetic or environmental changes.

Applications in Plant Biotechnology and Metabolic Engineering

Metabolic engineering aims to redesign the metabolism of organisms, such as plants or yeast, to enhance the production of valuable chemicals like specific phytosterols. nih.govnih.gov The success of any metabolic engineering strategy is judged by the final product titer, making accurate quantification an absolute necessity.

This compound is a key enabling tool in this field for:

Evaluating Strain Performance: When engineers modify a yeast strain to produce Δ7-Avenasterol, they create numerous variants with different genetic modifications. This compound allows for the rapid and accurate screening of these variants to identify the highest producers. energy.gov

Identifying Metabolic Bottlenecks: If an engineering attempt fails to increase product yield, precise quantification can reveal if a precursor is being shunted into a competing pathway. By using a panel of deuterated standards for different sterols, engineers can quantify the accumulation of intermediates and byproducts, thereby identifying metabolic bottlenecks that need to be addressed in the next design-build-test-learn cycle.

Improving Crop Traits: In plants, phytosterols are important for growth, development, and stress resistance. Engineering the phytosterol profile could lead to more resilient or nutritious crops. This compound provides the analytical rigor needed to measure the precise metabolic consequences of genetic modifications in transgenic plants.

The following table summarizes the primary research areas and the specific role of this compound.

Research AreaKey ObjectiveRole of this compound
Novel Analytical Approaches Increase sensitivity and accuracy of phytosterol detection.Serves as an internal standard for isotope dilution mass spectrometry (IDMS) to correct for matrix effects and instrument variability.
High-Throughput Metabolomics Rapidly screen large numbers of samples for phytosterol content.Enables accurate, absolute quantification in high-throughput workflows, facilitating reliable comparison across thousands of samples.
Systems Biology Integrate multi-omics data to model metabolic networks.Provides precise, quantitative metabolite data (the "metabolome") for accurate correlation with transcriptome and proteome data.
Metabolic Tracer Studies Map the flow of atoms through biosynthetic pathways.Quantifies the absolute amounts of both labeled (traced) and unlabeled metabolite pools, which is essential for calculating metabolic flux rates.
Metabolic Engineering Modify organisms to enhance production of specific sterols.Acts as a gold standard for quantifying product yield, allowing for the evaluation and optimization of engineered strains or plants.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Δ⁷-Avenasterol-d⁴ in experimental samples?

  • Methodological Answer :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity by comparing peaks to reference spectra. The InChIKey (MCWVPSBQQXUCTB-SLPSUXHFSA-N) and SMILES strings provided in chemical databases (e.g., PubChem) can validate molecular structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms isotopic purity (deuterium incorporation) and molecular weight (exact mass: 416.40 g/mol) .
  • Chromatographic Methods : Pair HPLC or GC with UV/Vis or evaporative light scattering detectors (ELSD) to assess purity and retention time consistency against standards.

Q. What are the critical safety protocols for handling Δ⁷-Avenasterol-d⁴ in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powders to minimize inhalation .
  • Storage : Store in airtight containers at ≤37°C, away from oxidizers and ignition sources. Ensure proper ventilation to prevent vapor accumulation .
  • Spill Management : Absorb spills with inert materials (e.g., sand, activated carbon) and dispose as hazardous waste. Avoid water-based cleanup to prevent dispersion .

Q. How do physicochemical properties (e.g., LogP, solubility) influence experimental design with Δ⁷-Avenasterol-d⁴?

  • Methodological Answer :

  • LogP (7.94) : Predicts high lipid solubility, necessitating organic solvents (e.g., ethanol, DMSO) for dissolution. Solvent choice must align with biological compatibility (e.g., <0.1% DMSO in cell culture) .
  • Thermal Stability : Boiling point (503.1°C) and flash point (115.9°C) require controlled heating in synthetic protocols. Pre-test thermal degradation profiles via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How should researchers design experiments to study Δ⁷-Avenasterol-d⁴’s metabolic pathways in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Leverage deuterium (d⁴) for tracer studies using LC-MS/MS to track incorporation into lipid membranes or metabolic intermediates .
  • Control Groups : Include unlabeled Δ⁷-Avenasterol and solvent-only controls to distinguish isotope effects.
  • In Vitro/In Vivo Models : Use hepatocyte cell lines or rodent models for kinetic studies. Monitor enzyme activity (e.g., cytochrome P450) via fluorometric assays .

Q. What statistical approaches are recommended for analyzing dose-response or time-course data involving Δ⁷-Avenasterol-d⁴?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) in software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric) .
  • Error Analysis : Report standard deviation (SD) or confidence intervals (CI) for replicates. Use error bars in graphs to visualize variability .

Q. How can researchers resolve contradictions in published data on Δ⁷-Avenasterol-d⁴’s bioactivity or mechanisms?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare methodologies (e.g., cell lines, assay conditions) across studies. Highlight variables like incubation time or solvent choice that may affect outcomes .
  • Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., ISO guidelines for sterol analysis) .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to validate target pathways (e.g., cholesterol biosynthesis genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.